4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy intermediate, which is then coupled with benzamide derivatives under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups may play a role in its reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action can include inhibition or activation of specific enzymes or receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide include:
2-nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid: Shares the nitro and trifluoromethyl groups but differs in the acetic acid moiety.
2-nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the benzamide group
Properties
IUPAC Name |
1-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O5/c22-21(23,24)14-8-11-18(17(12-14)28(31)32)33-16-9-6-13(7-10-16)19(29)26-27-20(30)25-15-4-2-1-3-5-15/h1-12H,(H,26,29)(H2,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHOJIBBLZSMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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